(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride
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Scientific Research Applications
Electroluminescence Applications
Star-shaped molecules with a triphenylamine core exhibit potential as hole transport materials in electroluminescent devices. Such devices can emit green light characteristic of Alq or blue light when using specific luminophores, demonstrating the compounds' utility in light-emitting diodes (LEDs) (Wu et al., 2001).
Synthesis of Phosphonic Acid Derivatives
Compounds like acetyl chloride facilitate the synthesis of amino(aryl)methylphosphonic acid derivatives, showcasing the role of similar compounds in producing phosphonopeptide intermediates (Yuan et al., 1991).
Electrochromic Properties
Novel fluorophores containing the triphenylamine moiety have been synthesized, demonstrating significant electrochromic properties. These compounds change color to bluish-red or blue at specific voltages, indicating their potential in electrochromic devices (Kim et al., 2005).
Environmental Relevance
Research into diphenylamine and its derivatives, including their use as stabilizers and in agriculture, highlights the need for further study into their environmental impact and biodegradability. This research underscores the broader context in which these compounds are used and the importance of understanding their ecological effects (Drzyzga, 2003).
Organic Synthesis and Polymerization
Research into functionalized organolithium reagents, including the lithiation and alkylation of allyldipenylamine, showcases the utility of these compounds in creating enamines and their carbonyl derivatives. This demonstrates their versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Eisch & Shah, 1991).
Properties
IUPAC Name |
diphenyl-[(E)-3-(N-phenylanilino)prop-2-enylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N2.ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJQYZBHAXHIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=CC=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C/C=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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